N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]spiro[2.5]octan-6-amine
Description
N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]spiro[2.5]octan-6-amine is a complex organic compound featuring a spirocyclic structure and an oxadiazole ring. The presence of the 1,2,4-oxadiazole moiety is significant due to its wide range of applications in medicinal chemistry and material science . This compound’s unique structure makes it a subject of interest for various scientific research and industrial applications.
Properties
IUPAC Name |
N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]spiro[2.5]octan-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-13(19-15-7-9-18(10-8-15)11-12-18)17-20-16(21-22-17)14-5-3-2-4-6-14/h13-15,19H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXKQZNELOTNGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2CCCCC2)NC3CCC4(CC3)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]spiro[2One common method includes the cyclization of amidoximes with carboxylic acids or their derivatives under dehydrating conditions . The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of microwave-assisted synthesis has also been reported to improve reaction efficiency and reduce reaction times . These methods are advantageous for scaling up the production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]spiro[2.5]octan-6-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]spiro[2.5]octan-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]spiro[2.5]octan-6-amine involves its interaction with specific molecular targets. The oxadiazole ring can act as a bioisostere, mimicking the structure of other biologically active molecules . This allows the compound to bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar bioisosteric properties.
Spirocyclic Amines: Compounds with spirocyclic structures that provide unique three-dimensional shapes, enhancing their interaction with biological targets.
Uniqueness
N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]spiro[2.5]octan-6-amine is unique due to the combination of the oxadiazole ring and the spirocyclic amine. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
